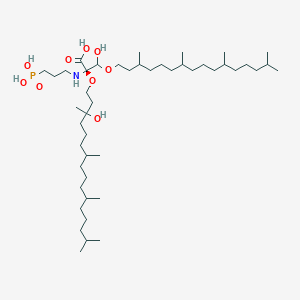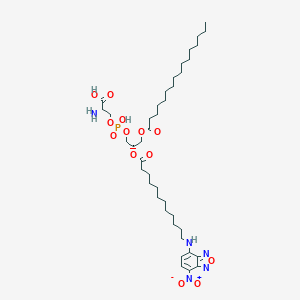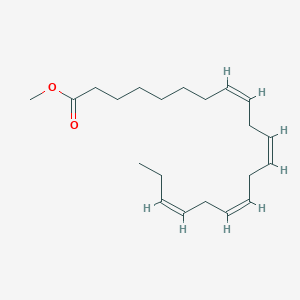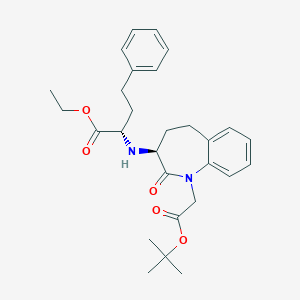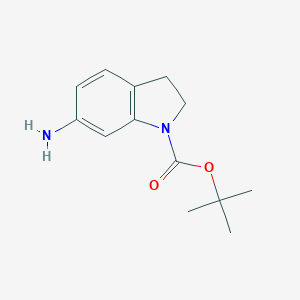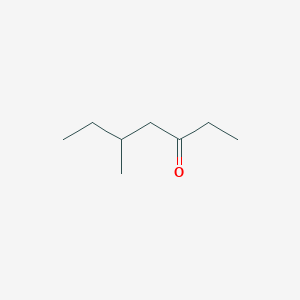
2,5-Dichloro-1,4-benzoquinone
Overview
Description
2,5-Dichloro-1,4-benzoquinone, or 2,5-DCBQ, is a highly reactive, yellow-orange colored organic compound belonging to the class of benzoquinones. It has been used in a variety of scientific research applications, including as a reagent for the synthesis of other organic compounds, as a catalyst in chemical reactions, and as an inhibitor of certain biochemical processes. This article will discuss the synthesis method of 2,5-DCBQ, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Disinfection Byproducts in Drinking Water
Zhao et al. (2010) identified 2,5-Dichloro-1,4-benzoquinone as a new disinfection byproduct in drinking water. They developed a mass spectrometry technique for detecting haloquinones in chlorinated water, revealing the presence of various haloquinones, including this compound, in treated drinking water but not in untreated water (Zhao et al., 2010).
Synthesis of Benzimidazole Derivatives
Naeimi and Babaei (2017) utilized this compound in the synthesis of benzimidazole derivatives through a reaction with o-phenylenediamine and arylaldehydes. This method offers advantages like high yields and short reaction times, indicating the compound's utility in organic synthesis (Naeimi & Babaei, 2017).
Antimicrobial Activity
Park, Shim, and Lee (2014) studied the antimicrobial activities of this compound and its analogues. They found that these compounds, including this compound, showed significant antimicrobial activity against various food-borne bacteria (Park et al., 2014).
Halogen Bonding in Molecular Crystals
Hathwar et al. (2011) conducted a study on the experimental charge density distribution in this compound, analyzing its halogen bonding nature in molecular crystals. This research provided insights into the attractive nature of C−Cl···O═C halogen bonds, which are important in crystal engineering (Hathwar et al., 2011).
Photochemical Processes in Aqueous Medium
Józsa, Kiss, and Ősz (2018) investigated the photochemical reactions of this compound in aqueous solutions. They found that the photoreactivity of quinones, including this compound, is influenced by substituents and pH, with their study providing quantitative data on the quantum yield of product formation (Józsa et al., 2018).
Synthesis of Novel S,O-Substituted 1,4-Benzoquinones
Goksel, Bayrak, and Ibiş (2014) synthesized novel S,O-substituted 1,4-benzoquinone derivatives, including this compound. Their research is significant in the field of organic chemistry for the synthesis and characterization of these novel compounds (Goksel et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated quinone . It is known to interact with various biological targets, including benzylic, phenolic, allylic, and propargylic alcohols . These targets play crucial roles in various biochemical processes within the cell.
Mode of Action
DCBQ acts as an oxidizing agent . It is reported to increase the decomposition of tert-butyl hydroperoxide (ROOH) by forming tert-butoxy radicals . This suggests that DCBQ can induce oxidative stress in cells, leading to various downstream effects.
Biochemical Pathways
It is known to influence the balance between t helper (th) 1 mediated pro-inflammatory response and th2 mediated anti-inflammatory response, especially inducing the activation of the immune system toward a th2 response .
Pharmacokinetics
It is known that dcbq is insoluble in water , which may affect its bioavailability and distribution within the body.
Result of Action
The action of DCBQ can lead to various molecular and cellular effects. For instance, it has been reported to cause significant developmental malformations in zebrafish, including inflation failure of the gas bladder, cardiac malformations, and curved spines . This suggests that DCBQ can have toxic effects on development.
Action Environment
The action of DCBQ can be influenced by various environmental factors. For example, it has been found as a disinfection byproduct in drinking water . The presence of other chemicals in the environment, such as other disinfection byproducts, may potentially interact with DCBQ and affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that halogenated quinones, such as 2,5-Dichloro-1,4-benzoquinone, are carcinogenic intermediates
Cellular Effects
In a study using zebrafish embryos as a model, exposure to graded concentrations of this compound resulted in significant epiboly abnormalities in a concentration-dependent manner . The expression patterns and levels of several markers were altered, suggesting that this compound might affect the germ layer development of zebrafish embryos .
Molecular Mechanism
It is known that halogenated quinones commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Metabolic Pathways
It is known that halogenated quinones are involved in various biochemical reactions .
properties
IUPAC Name |
2,5-dichlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXVNZRYYHFMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060657 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-93-0 | |
| Record name | 2,5-Dichloro-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichloro-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



